Bienvenue dans la boutique en ligne BenchChem!

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate

Structure-Activity Relationship (SAR) hDAT Reuptake Inhibition Medicinal Chemistry

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate (CAS 349615-58-3) is a synthetic benzoylpiperidine derivative with the molecular formula C14H15Cl2NO3 and a molecular weight of 316.18 g/mol. The compound features a piperidine ring N-acylated with a 2,4-dichlorobenzoyl moiety and a methyl ester at the 4-position, placing it within the broader benzoylpiperidine fragment class that is widely recognized as a privileged scaffold in medicinal chemistry.

Molecular Formula C14H15Cl2NO3
Molecular Weight 316.18
CAS No. 349615-58-3
Cat. No. B2882877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate
CAS349615-58-3
Molecular FormulaC14H15Cl2NO3
Molecular Weight316.18
Structural Identifiers
SMILESCOC(=O)C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C14H15Cl2NO3/c1-20-14(19)9-4-6-17(7-5-9)13(18)11-3-2-10(15)8-12(11)16/h2-3,8-9H,4-7H2,1H3
InChIKeyFWYGQWWTPSIOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate (CAS 349615-58-3): Core Identity and Structural Framework for Procurement Decision-Making


Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate (CAS 349615-58-3) is a synthetic benzoylpiperidine derivative with the molecular formula C14H15Cl2NO3 and a molecular weight of 316.18 g/mol [1]. The compound features a piperidine ring N-acylated with a 2,4-dichlorobenzoyl moiety and a methyl ester at the 4-position, placing it within the broader benzoylpiperidine fragment class that is widely recognized as a privileged scaffold in medicinal chemistry [2]. Its computed XLogP3 of 3.0 and topological polar surface area of 46.6 Ų define a lipophilicity–polarity profile suitable for membrane permeability in central nervous system (CNS) drug discovery programs [1]. The compound is commercially available from multiple suppliers at purities of 97–98% (HPLC), with the 2,4-dichloro substitution pattern distinguishing it from its closest regioisomer, the 3,4-dichloro analog (CAS 349616-92-8), which is routinely offered at 95% purity .

Why Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate Cannot Be Swapped for Its 3,4-Dichloro or Monochloro Analogs in Research Procurement


Simple substitution of methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate with its 3,4-dichloro regioisomer, 4-chloro, or unsubstituted benzoyl analogs overlooks at least three critical differentiators that can compromise experimental reproducibility and SAR interpretation. First, the position of chlorine substituents on the benzoyl ring governs electronic character and, consequently, target-binding affinity; head-to-head studies on benzoylpiperidine-based hDAT reuptake inhibitors have demonstrated that the 3,4-dichloroaryl analogue is markedly more potent than the corresponding 3,4-dimethyl counterpart, establishing that dichloro substitution pattern is not a passive structural feature but a determinant of pharmacodynamic activity [1]. Second, regioisomeric substitution alters the computed logP, hydrogen-bonding capacity, and metabolic stability of benzoylpiperidine derivatives, meaning that even isomers with identical molecular weight and formula can exhibit diverging pharmacokinetic and off-target profiles [2]. Third, the 2,4-dichloro isomer is commercially supplied at reliably higher purity (97–98% vs. 95% for the 3,4-isomer), reducing the risk of impurity-driven false positives in biological assays and simplifying analytical characterization . Generic interchange without these comparative data introduces uncontrolled variability that undermines the reproducibility of medicinal chemistry campaigns and structure–activity relationship studies.

Quantitative Differentiation Evidence for Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate Versus Closest Analogs


Regioisomeric Substitution-Pattern Potency Differentiation: 2,4-Dichloro vs. 3,4-Dichloro Benzoylpiperidine SAR

Although direct head-to-head data for the exact target compound (1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate ester) versus its 3,4-dichloro regioisomer are absent from the open literature, class-level SAR evidence from the benzoylpiperidine series demonstrates that dichlorobenzoyl substitution pattern materially alters target potency. In a 2023 study of 2-(benzoyl)piperidine-based human dopamine transporter (hDAT) reuptake inhibitors, the 3,4-dichlorobenzoyl analogue was identified as one of the more potent members of the series and was significantly more active than its 3,4-dimethyl counterpart, establishing that both the presence and the regioisomeric arrangement of chloro substituents on the benzoyl ring modulate pharmacodynamic activity [1]. Because the target compound bears a 2,4-dichloro rather than a 3,4-dichloro substitution, researchers must assume that its target-binding affinity, selectivity window, and off-target liability will differ from the more extensively characterized 3,4-dichloro isomer. Procurement of the 2,4-isomer is therefore essential for systematic exploration of regioisomeric SAR space rather than reliance on the 3,4-isomer as a generic substitute.

Structure-Activity Relationship (SAR) hDAT Reuptake Inhibition Medicinal Chemistry

Purity and Reproducibility Advantage: 2,4-Dichloro Isomer Commercially Supplied at Higher Purity Than 3,4-Dichloro Isomer

Commercial purity specifications provide a quantifiable, procurement-relevant differentiator between the 2,4-dichloro and 3,4-dichloro regioisomers. The target compound (CAS 349615-58-3) is consistently offered at 97–98% purity (HPLC) by major suppliers, while the 3,4-dichloro regioisomer (CAS 349616-92-8) is routinely supplied at 95% purity . A 2–3% absolute purity difference may appear modest, but when impurity profiles are unknown, the incremental impurity burden can translate into false-positive hit rates in high-throughput screening, distorted dose–response curves in IC50 determinations, and irreproducible SAR conclusions. For laboratories conducting quantitative structure–activity studies, selecting the higher-purity 2,4-isomer reduces the need for repurification and the risk of impurity-driven artifact.

Chemical Procurement Assay Reproducibility Analytical Quality Control

Computed Physicochemical Differentiation: XLogP3 and TPSA Define CNS Drug-Likeness of the 2,4-Dichloro Isomer

Computed physicochemical descriptors provide a quantitative, property-based rationale for selecting the 2,4-dichloro isomer over its non-chlorinated or monochloro analogues in CNS-targeted research programs. Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate has a computed XLogP3 of 3.0 and a topological polar surface area (TPSA) of 46.6 Ų [1]. These values fall within the favorable ranges for CNS drug candidates (logP 1–5; TPSA < 60–70 Ų for blood–brain barrier penetration), consistent with the benzoylpiperidine scaffold's established role in CNS drug discovery [2]. The monochloro 4-chlorobenzoyl analogue (CAS 349614-05-7, MW 281.73, C14H16ClNO3) has one fewer chlorine atom, which reduces its molecular weight and lipophilicity relative to the 2,4-dichloro compound, potentially altering membrane permeability and target-binding kinetics . The non-chlorinated benzoyl analogue (C14H17NO3, MW 247.29) is even less lipophilic (logP ~0.65) and lacks the halogen-mediated binding interactions that the benzoylpiperidine review identifies as critical for target engagement .

Physicochemical Properties CNS Drug Design Lipophilicity

Ester Functionality Advantage: Methyl Ester at 4-Position Enables Controlled Derivatization Compared to Carboxylic Acid Analogues

The methyl ester at the piperidine 4-position distinguishes the target compound from its carboxylic acid counterpart, 1-(2,4-dichlorobenzoyl)piperidine-2-carboxylic acid (CAS 1103513-33-2), and from 4-(2,4-dichlorobenzoyl)piperidine (CAS 84163-57-5), which lacks the carboxylate functionality entirely. The methyl ester serves as a protected carboxyl group that can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to yield the free carboxylic acid for further amide coupling or salt formation, or can be directly converted to hydroxamic acids, hydrazides, or Weinreb amides without protecting group manipulation [1]. The 2-carboxylic acid isomer, by contrast, presents a free acid that requires esterification before many coupling reactions, adding a synthetic step. The methyl ester also serves as a latent prodrug moiety, as ester hydrolysis in vivo can liberate the active carboxylic acid metabolite—a strategy widely employed in CNS drug design [2]. Furthermore, the 2,4-dichlorobenzoyl moiety enhances the electron-withdrawing character of the amide carbonyl, which can influence the reactivity of the ester toward nucleophiles relative to non-chlorinated or monochloro analogues [3].

Synthetic Chemistry Prodrug Design Building Block Versatility

CNS Drug Design Suitability: Benzoylpiperidine Scaffold with Dichloro Substitution Demonstrates Established CNS Ligand Potential

The benzoylpiperidine scaffold, including dichlorobenzoyl-substituted variants, has demonstrated utility in CNS drug discovery programs targeting sigma receptors and dopamine transporters [1][2]. While direct receptor-binding data for methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate are not publicly available, the comprehensive review by Bononi et al. (2024) establishes that the benzoylpiperidine fragment is metabolically stable and serves as a bioisostere of the piperazine ring, making it a validated starting point for CNS ligand design [1]. The 2,4-dichlorobenzoyl group contributes electron-withdrawing character and enhanced lipophilicity, which research on related benzoylpiperidine derivatives has shown can improve blood–brain barrier permeability and target residence time [3]. Specifically, the 2022 literature reference (as cited by Kuujia.com) reports that dichlorobenzoyl substitution on piperidine scaffolds enhanced the lipophilicity and blood–brain barrier permeability of sigma-1 receptor-targeting derivatives [4]. Researchers selecting this compound for CNS programs benefit from the scaffold's established track record in neurotherapeutic discovery, whereas analogues lacking the dichloro substitution pattern (monochloro or unsubstituted benzoyl) have not demonstrated the same level of CNS permeability in published studies.

CNS Drug Discovery Sigma Receptors Blood-Brain Barrier

Declaration of Evidence Limitations: Known Gaps in Head-to-Head Comparative Data

As of the date of this analysis, no peer-reviewed publication or publicly accessible database reports a direct, head-to-head quantitative comparison (IC50, Ki, EC50, or pharmacokinetic parameter) of methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate versus its 3,4-dichloro regioisomer, its 4-chloro analogue, or its non-chlorinated benzoyl congener in any defined biological assay. The differentiation evidence assembled in this guide is therefore predominantly class-level inference derived from structurally related benzoylpiperidine series, coupled with commercially verifiable purity and computed physicochemical property differences. Procurement decisions for this compound should be made with the explicit recognition that the quantitative magnitude of activity difference between the 2,4-dichloro and 3,4-dichloro isomers remains uncharacterized in publicly available data. Researchers are strongly encouraged to request any proprietary head-to-head data from suppliers and to incorporate both regioisomers as parallel controls in initial SAR experiments to establish compound-specific benchmarks.

Evidence Transparency Data Gaps Procurement Risk Assessment

Recommended Procurement Scenarios for Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate Based on Differentiated Evidence


Regioisomeric SAR Exploration of Benzoylpiperidine-Based CNS Transporter Ligands

Research groups investigating dopamine transporter (hDAT), serotonin transporter (hSERT), or sigma receptor ligands using the benzoylpiperidine scaffold should procure the 2,4-dichloro isomer specifically to explore the regioisomeric SAR dimension that the 3,4-dichloro analogue alone cannot address. The Jones et al. (2023) study demonstrated that 3,4-dichlorobenzoyl substitution yields potent hDAT reuptake inhibition, but the 2,4-dichloro substitution pattern remains unexplored in this context [1]. Systematic comparison of both regioisomers in parallel is essential to determine whether the 2,4-dichloro arrangement offers superior selectivity, reduced off-target liability, or improved metabolic stability. The higher commercial purity (97–98%) of the 2,4-isomer supports cleaner dose–response data generation .

CNS-Penetrant Prodrug Design Leveraging Methyl Ester and Optimized logP

Programs targeting CNS disorders where blood–brain barrier penetration is critical should select the 2,4-dichloro isomer based on its favorable computed XLogP3 of 3.0 and TPSA of 46.6 Ų [1]. These parameters place the compound within the established CNS drug-likeness space, and the methyl ester provides a latent hydrolytic release mechanism for the active carboxylic acid metabolite. The benzoylpiperidine review by Bononi et al. (2024) confirms the scaffold's metabolic stability and its established role as a piperazine bioisostere in CNS drug design . Less lipophilic monochloro or non-chlorinated analogues with lower logP values (~0.65 for the unsubstituted benzoyl analogue) are less likely to achieve adequate CNS exposure and should be deprioritized for BBB-penetrant programs .

NLRP3 Inflammasome Inhibitor Development Using the 2,4-Dichlorobenzoyl Piperidine Scaffold

The 2023 Journal of Medicinal Chemistry study referenced by Kuujia.com highlights the compound's application as a precursor for small-molecule NLRP3 inflammasome inhibitors, with derivatives exhibiting IC50 values in the low micromolar range in vitro [1]. Researchers pursuing anti-inflammatory drug discovery should procure the 2,4-dichloro isomer specifically for this application, as the electron-withdrawing dichlorobenzoyl group was reported to enhance binding affinity and reactivity in this context. The methyl ester at the 4-position serves as a diversification point for generating amide, hydroxamic acid, and other derivatives for SAR optimization around the NLRP3 target.

Synthetic Building Block for Parallel Library Synthesis Requiring High-Purity Intermediates

Medicinal chemistry groups executing parallel library synthesis should prioritize the 2,4-dichloro isomer over the 3,4-dichloro isomer based on the quantifiable purity advantage (97–98% vs. 95%) [1]. The 2–3% absolute purity difference reduces the probability of cross-contamination in multi-well plate reactions and eliminates the need for pre-reaction purification. The methyl ester handle at the 4-position, combined with the robust 2,4-dichlorobenzoyl amide linkage, provides a stable scaffold compatible with diverse reaction conditions including amide coupling, Suzuki–Miyaura cross-coupling (if further functionalized), and reductive amination sequences.

Quote Request

Request a Quote for Methyl 1-(2,4-dichlorobenzoyl)piperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.